molecular formula C22H29NO3 B118430 Songoramine CAS No. 23179-78-4

Songoramine

Cat. No. B118430
CAS RN: 23179-78-4
M. Wt: 355.5 g/mol
InChI Key: YSSPOBAEOOLGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Songoramine is a compound with the molecular formula C22H29NO3 . It is a type of alkaloid and is sourced from the roots of Aconitum brachypodum .


Synthesis Analysis

The synthesis of Songoramine has been achieved through efficient asymmetric total syntheses of eight napelline-type alkaloids . The strategy hinges on the convergent assembly of the ent-kaurane core using a diastereoselective intermolecular Cu-mediated conjugate addition and subsequent intramolecular Michael addition reaction. It also involves the rapid construction of the azabicyclo [3.2.1]octane motif via an intramolecular Mannich cyclization .


Molecular Structure Analysis

Songoramine has a molecular weight of 355.471 Da . The crystal structures of Songoramine were determined by X-ray single-crystal diffraction analysis . The crystal I is the triclinic system with space group P1 having unit cell parameters .


Physical And Chemical Properties Analysis

Songoramine has a density of 1.3±0.1 g/cm3, a boiling point of 513.3±50.0 °C at 760 mmHg, and a flash point of 264.2±30.1 °C . It has a molar refractivity of 96.3±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 266.4±5.0 cm3 .

Scientific Research Applications

Songoramine is a diterpenoid alkaloid that has been isolated from various species of the Aconitum genus . Here is some information about its structure and isolation:

  • Scientific Field : Structural Chemistry
  • Summary of Application : Songoramine, along with 15-acetylsongorine, were first isolated from the roots of Aconitum Szechenyianum Gay . These compounds are of interest due to their unique napelline skeletal structure .
  • Methods of Application or Experimental Procedures : The roots of Aconitum szechenyianum Gay were collected and processed to isolate Songoramine. The dry powder of the roots was wetted by 10% ammonium hydroxide solution, and then refluxed for 2 hours with chloroform .
  • Results or Outcomes : The crystal structures of Songoramine were determined by X-ray single-crystal diffraction analysis . The presence of the C–O–C bond in Songoramine results in changes of ring conformations compared with that of 15-acetylsongorine .
  • Scientific Field : Mass Spectrometry

    • Summary of Application : Songoramine has been used in the study of mass spectra of alkaloids of the type of songorine .
    • Methods of Application or Experimental Procedures : The structure of songoramine was established based on chemical and spectral characteristics . A scheme for the fragmentation of songorine and its derivatives was proposed .
    • Results or Outcomes : Songoramine was isolated from Aconitum karakolicum. The structure of songoramine was established on the basis of chemical and spectral characteristics .
  • Scientific Field : Pharmacology

    • Summary of Application : Songoramine is a GABAA receptor antagonist in rat brain, with potential anti-cancer, anti-arrhythmic, and anti-inflammatory activities .
    • Methods of Application or Experimental Procedures : Songoramine has potential for research in epithelial ovarian cancer (EOC) .
    • Results or Outcomes : Songoramine has shown potential as a therapeutic agent in the treatment of EOC .
  • Scientific Field : Structural Chemistry

    • Summary of Application : Songoramine, along with 15-acetylsongorine, were first isolated from the roots of Aconitum Szechenyianum Gay . These compounds are of interest due to their unique napelline skeletal structure .
    • Methods of Application or Experimental Procedures : The roots of Aconitum szechenyianum Gay were collected and processed to isolate Songoramine. The dry powder of the roots was wetted by 10% ammonium hydroxide solution, and then refluxed for 2 hours with chloroform .
    • Results or Outcomes : The crystal structures of Songoramine were determined by X-ray single-crystal diffraction analysis . The presence of the C–O–C bond in Songoramine results in changes of ring conformations compared with that of 15-acetylsongorine .
  • Scientific Field : Mass Spectrometry

    • Summary of Application : Songoramine has been used in the study of mass spectra of alkaloids of the type of songorine .
    • Methods of Application or Experimental Procedures : The structure of songoramine was established based on chemical and spectral characteristics . A scheme for the fragmentation of songorine and its derivatives was proposed .
    • Results or Outcomes : Songoramine was isolated from Aconitum karakolicum. The structure of songoramine was established on the basis of chemical and spectral characteristics .
  • Scientific Field : Pharmacology

    • Summary of Application : Songoramine is a GABAA receptor antagonist in rat brain, with potential anti-cancer, anti-arrhythmic, and anti-inflammatory activities .
    • Methods of Application or Experimental Procedures : Songoramine has potential for research in epithelial ovarian cancer (EOC) .
    • Results or Outcomes : Songoramine has shown potential as a therapeutic agent in the treatment of EOC .

Safety And Hazards

When handling Songoramine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

11-ethyl-19-hydroxy-5-methyl-18-methylidene-9-oxa-11-azaheptacyclo[15.2.1.01,14.02,12.04,13.05,10.08,13]icosan-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-4-23-17-12-7-14-20(3)6-5-16(26-19(20)23)22(14,17)15-8-13(24)11-9-21(12,15)18(25)10(11)2/h11-12,14-19,25H,2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSPOBAEOOLGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2C3CC4C2(C5CCC4(C1O5)C)C6C37CC(C(=C)C7O)C(=O)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Songoramine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Songoramine
Reactant of Route 2
Songoramine
Reactant of Route 3
Songoramine
Reactant of Route 4
Songoramine
Reactant of Route 5
Songoramine
Reactant of Route 6
Songoramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.